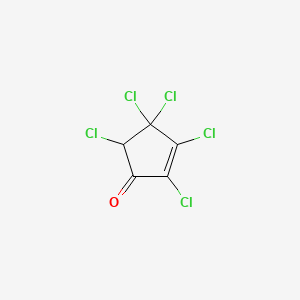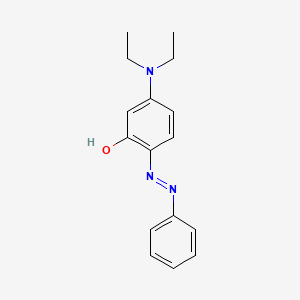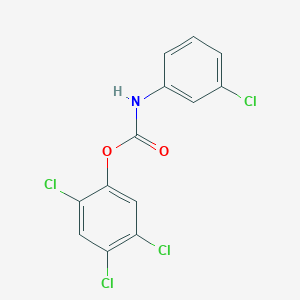
2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2,4,5-trichlorophenol with 3-chloroaniline in the presence of a carbamoylating agent . The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base such as triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate can be compared with other similar compounds, such as:
2,4,5-Trichlorophenyl N-(4-chlorophenyl)carbamate: Similar in structure but with a different position of the chlorine atom on the phenyl ring.
N-(3-Chlorophenyl)-2,4,5-trichlorophenoxyacetamide: Another compound with a similar core structure but different functional groups.
2,4,5-Trichlorophenyl acetate: A related compound with an acetate group instead of a carbamate group.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Propriétés
Numéro CAS |
99586-20-6 |
|---|---|
Formule moléculaire |
C13H7Cl4NO2 |
Poids moléculaire |
351.0 g/mol |
Nom IUPAC |
(2,4,5-trichlorophenyl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H7Cl4NO2/c14-7-2-1-3-8(4-7)18-13(19)20-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19) |
Clé InChI |
IMABSOXCBKDBFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


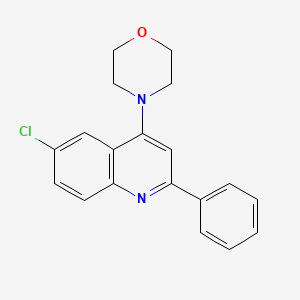
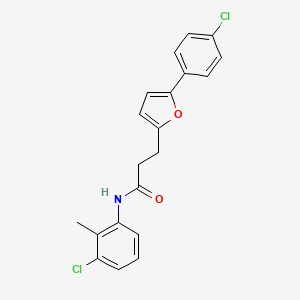
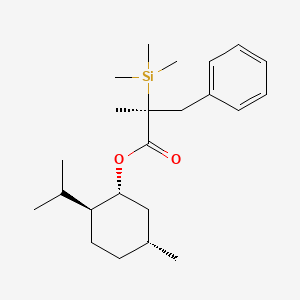
![2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B15075151.png)
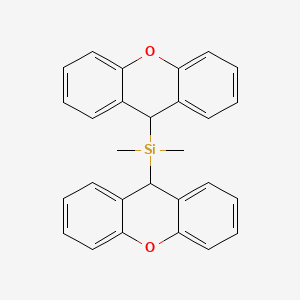
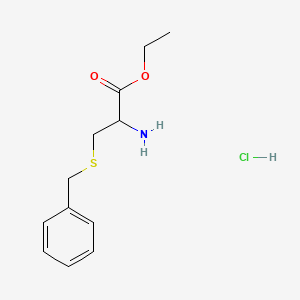
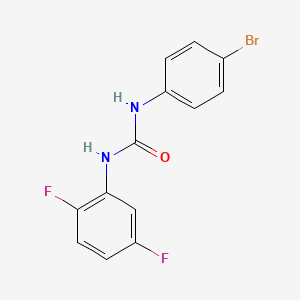
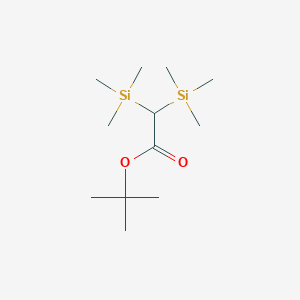

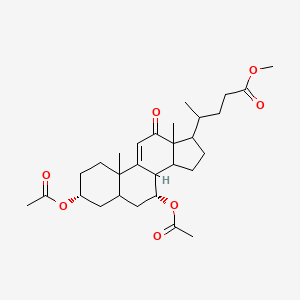
![2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide](/img/structure/B15075186.png)
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
